4-amino-N-(3-chlorophenyl)butanamide
Description
4-Amino-N-(3-chlorophenyl)butanamide (IUPAC name: N-(3-amino-4-chlorophenyl)butanamide) is a substituted butanamide derivative with the molecular formula C₁₀H₁₃ClN₂O and a molecular weight of 212.68 g/mol . Its structure features a butanamide chain linked to a 3-chlorophenyl group substituted with an amino group at the para position (Fig. 1). The amino and chloro substituents on the aromatic ring contribute to its electronic and steric properties, influencing solubility, reactivity, and biological interactions.
Properties
Molecular Formula |
C10H13ClN2O |
|---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
4-amino-N-(3-chlorophenyl)butanamide |
InChI |
InChI=1S/C10H13ClN2O/c11-8-3-1-4-9(7-8)13-10(14)5-2-6-12/h1,3-4,7H,2,5-6,12H2,(H,13,14) |
InChI Key |
WKOVBRZPBRIECL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CCCN |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-amino-N-(3-chlorophenyl)butanamide typically involves the reaction of 3-chloroaniline with butanoyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-Amino-N-(3-chlorophenyl)butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino and chlorophenyl groups can participate in substitution reactions, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include hydrogen gas for reduction, halogens for substitution, and oxidizing agents like potassium permanganate for oxidation. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry
In the field of chemistry, 4-amino-N-(3-chlorophenyl)butanamide serves as an intermediate in the synthesis of more complex organic compounds. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it a versatile reagent in organic synthesis.
Biology
The biological applications of 4-amino-N-(3-chlorophenyl)butanamide are significant, particularly regarding its potential as an enzyme inhibitor. Research indicates that this compound may inhibit dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. This inhibition can enhance incretin hormone levels, thereby improving glycemic control in type 2 diabetes mellitus patients .
Table 1: Biological Activities of 4-amino-N-(3-chlorophenyl)butanamide
| Activity Type | Mechanism of Action | Potential Application |
|---|---|---|
| Enzyme Inhibition | Inhibits DPP-IV | Diabetes management |
| Antimicrobial | Exhibits antimicrobial activity against bacterial strains | Infection treatment |
| Anticancer | Induces cytotoxicity in cancer cell lines | Cancer therapeutics |
Medicine
In medicinal chemistry, ongoing research is exploring the therapeutic potential of 4-amino-N-(3-chlorophenyl)butanamide. Its role as a DPP-IV inhibitor positions it as a candidate for drug development aimed at managing diabetes. Additionally, studies have shown promising results regarding its anticancer properties, particularly against leukemia cells .
Case Studies
- Dipeptidyl Peptidase-IV Inhibition : A study utilizing three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis demonstrated that modifications to the chlorophenyl substituent significantly affect the inhibitory activity against DPP-IV. The findings indicated that specific structural features enhance binding affinity and biological efficacy .
- Antimicrobial Activity : Research conducted on various derivatives of butanamides highlighted the antimicrobial effects of 4-amino-N-(3-chlorophenyl)butanamide against multiple bacterial strains. This suggests its potential use in developing new antibiotics or treatments for bacterial infections.
- Anticancer Effects : Investigations into the compound's anticancer properties revealed its ability to induce apoptosis in specific cancer cell lines. This activity underscores its potential role in cancer therapy and warrants further exploration into its mechanisms and efficacy .
Mechanism of Action
The mechanism of action of 4-amino-N-(3-chlorophenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Chloro-N-(3-chlorophenyl)benzamide
4-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide
- Molecular Formula : C₁₄H₁₆ClN₂OS
- Key Features: Incorporates a cyano group and a tetrahydrobenzothiophene moiety.
- Functional Impact: The electron-withdrawing cyano group and sulfur-containing heterocycle may enhance binding to enzymes or receptors via π-π stacking or hydrophobic interactions .
- Comparison : The extended aromatic system contrasts with the simple chlorophenyl group in the target compound, suggesting divergent pharmacokinetic profiles.
4-Chloro-N-(3-nitrophenyl)butanamide
- Molecular Formula : C₁₀H₁₀ClN₂O₃
- Key Features: Substitutes the amino group with a nitro group.
- Electronic Effects : The nitro group is strongly electron-withdrawing, reducing electron density on the phenyl ring and altering solubility and metabolic stability .
- Comparison: Unlike the amino group, the nitro substituent may render the compound more susceptible to reduction reactions in vivo.
N-(3-amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide
- Molecular Formula : C₁₇H₁₈Cl₂N₂O₂
- Key Features: Contains a dichlorophenoxy side chain and a methyl-substituted amino group.
- Biological Relevance: The dichlorophenoxy group may mimic natural ligands in receptor binding, while the methyl group introduces steric hindrance .
- Comparison : The additional chlorine atoms and ether linkage could enhance lipophilicity and membrane permeability relative to the target compound.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Electronic Effects: Electron-donating groups (e.g., amino) increase aromatic ring electron density, enhancing interactions with nucleophilic targets. Conversely, electron-withdrawing groups (e.g., nitro, cyano) reduce electron density, favoring electrophilic interactions .
- Biological Activity: Compounds with dichlorophenoxy or heterocyclic moieties (e.g., tetrahydrobenzothiophene) show promise in targeting enzymes or receptors with hydrophobic active sites .
Biological Activity
4-Amino-N-(3-chlorophenyl)butanamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly as a dipeptidyl peptidase-IV (DPP-IV) inhibitor. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula : C10H12ClN3O
Molecular Weight : 227.67 g/mol
IUPAC Name : 4-amino-N-(3-chlorophenyl)butanamide
Canonical SMILES : CC(CC(=O)N)NCC1=CC(=C(C=C1)Cl)N
4-Amino-N-(3-chlorophenyl)butanamide primarily acts by inhibiting DPP-IV, an enzyme that plays a crucial role in glucose metabolism and insulin regulation. By inhibiting this enzyme, the compound enhances the levels of incretin hormones, which are pivotal in regulating blood sugar levels. The inhibition of DPP-IV can lead to improved glycemic control in type 2 diabetes mellitus patients.
Structure-Activity Relationship (SAR)
Research has demonstrated that modifications to the molecular structure of 4-amino-N-(3-chlorophenyl)butanamide can significantly affect its biological activity. A study employing three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis revealed that various substituents on the phenyl ring and the butanamide moiety influence the compound's potency as a DPP-IV inhibitor. Key findings include:
- Substituent Effects : Chlorine substitution at the para position enhances inhibitory activity.
- Chain Length : The length of the butanamide chain affects binding affinity to the DPP-IV enzyme.
Biological Activity Data
The following table summarizes the biological activities observed for 4-amino-N-(3-chlorophenyl)butanamide and its derivatives:
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| 4-Amino-N-(3-chlorophenyl)butanamide | DPP-IV Inhibition | 0.15 | |
| Derivative A | Anti-inflammatory | 0.25 | |
| Derivative B | Antimicrobial | 0.30 |
Case Studies
-
DPP-IV Inhibition Study :
A study conducted on various butanamide derivatives showed that 4-amino-N-(3-chlorophenyl)butanamide exhibited significant DPP-IV inhibitory activity with an IC50 value of 0.15 µM. This study utilized k-nearest neighbor (kNN) and partial least squares regression (PLSR) models to predict biological activity based on structural modifications . -
Anti-inflammatory Effects :
In vitro assays demonstrated that derivatives of 4-amino-N-(3-chlorophenyl)butanamide could significantly inhibit the expression of inflammatory cytokines IL-1β and IL-6. Compounds derived from this scaffold showed reduced levels of these cytokines without hepatotoxicity in vivo, indicating a promising therapeutic potential for inflammatory diseases . -
Antimicrobial Activity :
Further investigations into related compounds revealed antimicrobial properties against various bacterial strains, with some derivatives showing IC50 values below 0.30 µM, indicating potential for development as antibacterial agents .
Q & A
Q. Basic
Advanced : Single-crystal X-ray diffraction (as in ) resolves steric effects of the 3-chlorophenyl group, revealing torsional angles (e.g., 15–25°) that influence molecular packing .
How can computational modeling predict the compound’s reactivity in biological or catalytic systems?
Q. Advanced
- Density Functional Theory (DFT) : Calculates electron-density maps to identify nucleophilic/electrophilic sites. For example, the amino group’s lone pairs (HOMO energy ~ -5.2 eV) suggest reactivity with electrophilic targets .
- Molecular Dynamics (MD) : Simulates solvent interactions (e.g., in DMSO or water) to predict solubility and aggregation behavior. Simulations show chloro-phenyl groups increase hydrophobicity (logP ~2.8) .
- Docking studies : Models interactions with enzymes (e.g., kinases), highlighting hydrogen bonds between the amide carbonyl and catalytic lysine residues .
Validation : Compare computational results with experimental kinetics (e.g., IC₅₀ values in enzyme assays) .
What strategies address contradictions in reported biological activity data?
Advanced
Discrepancies in bioactivity often arise from:
- Solvent effects : DMSO vs. aqueous buffers alter compound aggregation, affecting cell permeability. Use ≤0.1% DMSO in in vitro assays .
- Impurity profiles : Side products (e.g., hydrolyzed amides) may confound results. Validate purity via HPLC before testing .
- Receptor polymorphism : The 3-chlorophenyl group’s orientation may differentially fit into receptor variants. Perform crystallography or mutagenesis studies to clarify .
Case study : Inconsistent IC₅₀ values for kinase inhibition resolved by standardizing assay pH (7.4) and temperature (37°C) .
How can reaction engineering principles optimize large-scale synthesis?
Q. Advanced
- Process intensification : Use continuous-flow reactors to enhance mixing and heat transfer, reducing reaction time from hours to minutes .
- Membrane separation : Nanofiltration membranes (MWCO ~500 Da) remove unreacted starting materials, achieving >90% yield .
- Scale-up challenges : Maintain stoichiometric control via automated dosing systems to prevent exothermic runaway reactions .
Data-driven approach : Process simulation software (e.g., Aspen Plus) models mass/energy balances to identify bottlenecks (e.g., solvent recovery) .
What mechanistic insights explain the compound’s stability under oxidative or hydrolytic conditions?
Q. Advanced
- Hydrolytic stability : The amide bond’s resonance stabilization (C=O⋯N) resists hydrolysis at pH 7. However, acidic/basic conditions (pH <3 or >10) cleave the bond, forming 3-chloroaniline and butanoic acid derivatives .
- Oxidative degradation : The amino group is susceptible to oxidation (e.g., by H₂O₂), forming nitro derivatives. Stabilize with antioxidants like BHT (0.1% w/w) .
- Thermal stability : Differential Scanning Calorimetry (DSC) shows decomposition >200°C, suitable for melt-processing in material science applications .
How does the 3-chlorophenyl substituent influence pharmacological target selectivity?
Q. Advanced
- Steric effects : The chloro group’s van der Waals radius (1.8 Å) fits into hydrophobic enzyme pockets (e.g., COX-2), enhancing binding affinity (ΔG ~ -8.2 kcal/mol) .
- Electronic effects : The electron-withdrawing Cl atom polarizes the aromatic ring, increasing hydrogen-bond acceptor strength at the amide carbonyl (pKa ~10.5) .
- Comparative studies : Analogues with 4-chlorophenyl groups show 30% lower potency, highlighting the meta-substitution’s role in target engagement .
What analytical workflows resolve spectral overlaps in NMR or mass spectrometry?
Q. Advanced
- 2D NMR (COSY, HSQC) : Differentiates overlapping aromatic protons (δ 7.2–7.8 ppm) and confirms amide NH coupling (³J ~8 Hz) .
- High-resolution MS/MS : Fragmentation patterns distinguish isotopic clusters (e.g., ³⁵Cl vs. ³⁷Cl) and confirm molecular formula (C₁₀H₁₂ClN₂O) .
- Dynamic Light Scattering (DLS) : Detects aggregates in solution that skew spectral data, ensuring monodisperse samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
